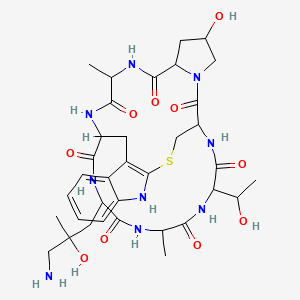![molecular formula C18H15NO2 B6354811 1-[(4-Methoxy-phenylimino)-methyl]-naphthalen-2-ol CAS No. 1036-14-2](/img/structure/B6354811.png)
1-[(4-Methoxy-phenylimino)-methyl]-naphthalen-2-ol
Descripción general
Descripción
1-(4-Methoxy-phenylimino)-methyl]-naphthalen-2-ol, commonly referred to as 4-MPMN, is a synthetic compound that has been studied for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects and has been used in numerous laboratory experiments.
Mecanismo De Acción
The exact mechanism of action of 4-MPMN is not yet fully understood. However, it is believed that the compound binds to certain receptors in the central nervous system, which then triggers a cascade of biochemical and physiological effects. It is also believed that the compound may act as an antagonist of certain neurotransmitters, such as serotonin and dopamine, which can lead to changes in behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MPMN have been studied in both animals and humans. In animals, the compound has been found to have anticonvulsant, anxiolytic, and antidepressant effects. It has also been found to have neuroprotective effects, as well as to reduce inflammation. In humans, the compound has been found to have antidepressant and anxiolytic effects, as well as to reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-MPMN in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. It is also non-toxic and can be stored for long periods of time. However, the compound is not very soluble in water, which can make it difficult to use in certain experiments. In addition, the exact mechanism of action of the compound is still not fully understood, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are several possible future directions for the use of 4-MPMN in scientific research. One possible direction is to further study the biochemical and physiological effects of the compound in both animals and humans. Another possible direction is to develop new drugs that use the compound as an active ingredient. Finally, further research could be done to better understand the exact mechanism of action of the compound.
Métodos De Síntesis
4-MPMN is synthesized using a two-step reaction that involves the reaction of 4-methoxy-phenylamine and naphthalene-2-ol. The first step involves the reaction of the two compounds to form an intermediate, which is then reacted with a base to form the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile. The reaction is typically performed at room temperature, but can also be heated to increase the reaction rate.
Aplicaciones Científicas De Investigación
4-MPMN has been studied for its potential applications in scientific research. It has been found to be a useful tool for studying the effects of drugs on the central nervous system, as well as for studying the biochemical and physiological effects of certain compounds. It has also been used in the development of new drugs, as well as in the study of the pharmacological effects of drugs.
Propiedades
IUPAC Name |
1-[(4-methoxyphenyl)iminomethyl]naphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-21-15-9-7-14(8-10-15)19-12-17-16-5-3-2-4-13(16)6-11-18(17)20/h2-12,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZFMCMRXXHNJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyliminomethyl)-2-naphthol | |
CAS RN |
1036-14-2 | |
| Record name | NSC204956 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-METHOXYPHENYLIMINOMETHYL)-2-NAPHTHOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Methyl-5-(4-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B6354741.png)










